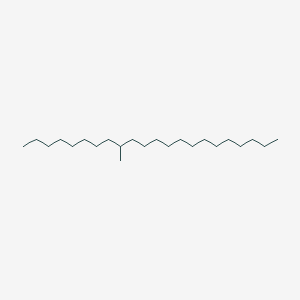
9-Methyldocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyldocosane is a branched alkane with the molecular formula C23H48. It is a derivative of docosane, where a methyl group is attached to the ninth carbon atom in the chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldocosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of docosane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of unsaturated precursors. This process is conducted at high temperatures and pressures to ensure complete saturation of the hydrocarbon chain. The use of metal catalysts, such as palladium or platinum, is common in these reactions to facilitate the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyldocosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, this compound can be converted to various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reductive cleavage.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and ultraviolet light or heat to initiate the reaction.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter chain alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
9-Methyldocosane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemical formulations.
Mecanismo De Acción
The mechanism of action of 9-Methyldocosane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
4-Methyldocosane: Another branched alkane with a methyl group on the fourth carbon atom.
Uniqueness
9-Methyldocosane is unique due to the specific position of the methyl group, which can influence its physical and chemical properties. This positional isomerism can result in differences in melting points, boiling points, and reactivity compared to other similar compounds.
Propiedades
Número CAS |
55193-36-7 |
|---|---|
Fórmula molecular |
C23H48 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
9-methyldocosane |
InChI |
InChI=1S/C23H48/c1-4-6-8-10-12-13-14-15-16-18-20-22-23(3)21-19-17-11-9-7-5-2/h23H,4-22H2,1-3H3 |
Clave InChI |
ZCELPTJBINQNKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


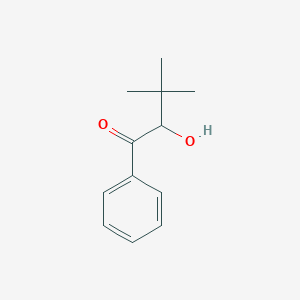
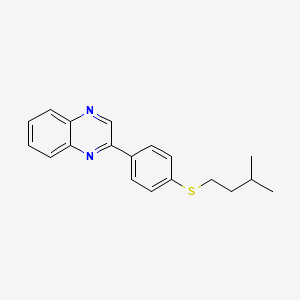
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
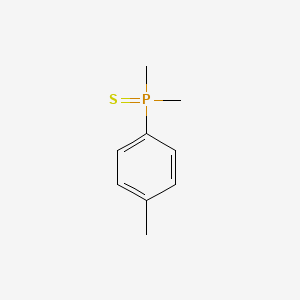
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
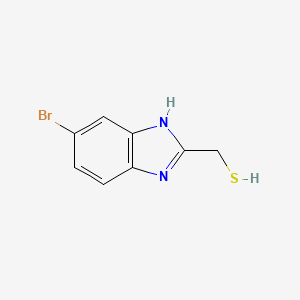
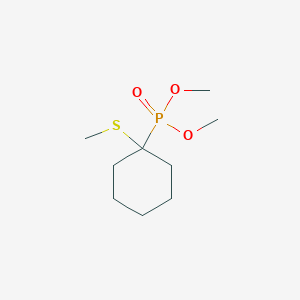
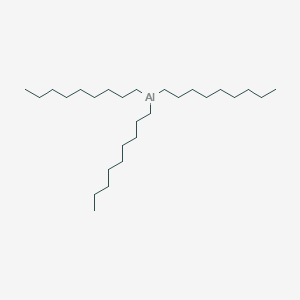
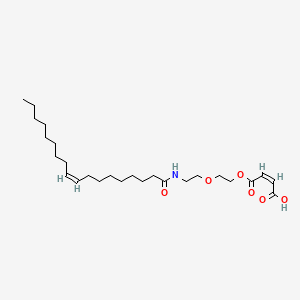
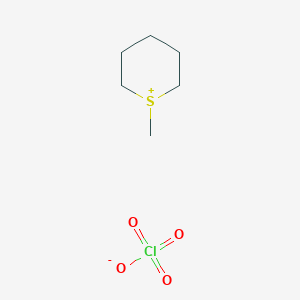
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)

